molecular formula C12H12N2O3S B2719461 4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 616214-33-6

4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B2719461
CAS No.: 616214-33-6
M. Wt: 264.3
InChI Key: CYANQCVVWUFQFE-UHFFFAOYSA-N
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Description

4-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.3. The purity is usually 95%.
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Scientific Research Applications

Sensing Applications

Colorimetric Sensing of Fluoride Anions A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives highlighted their application in colorimetric sensing, particularly for fluoride anions. The compound with a 3,5-dinitrophenyl group exhibited a significant color transition in response to fluoride anion concentrations, demonstrating its utility in naked-eye detection of fluoride in solutions. This behavior was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, underpinned by density functional theory (DFT) calculations (Younes et al., 2020).

Organic Synthesis

Cyclization Reactions The cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into 3,1-benzoxazines demonstrated the versatility of benzamide derivatives in synthesizing heterocyclic compounds. This process involves gaseous hydrogen chloride, trifluoroacetic acid, or bromine, showcasing a pathway for generating complex organic structures (Kazaryants et al., 2011).

Nickel/Lewis Acid-catalyzed Reactions Research on cyanoesterification and cyanocarbamoylation of alkynes via nickel/Lewis acid cooperative catalysis has opened new avenues for synthesizing beta-cyano-substituted acrylates and acrylamides. This method offers high stereoselectivity and regioselectivity, providing valuable synthetic building blocks for further chemical transformations (Hirata et al., 2010).

Materials Science

Electrochromic Materials Triphenylamine-based polyamides have been explored for their electrochromic properties. These materials exhibit significant electrochemical activity and color changes upon applied voltage, highlighting their potential in electrochromic devices and smart windows (Yang et al., 2020).

Photoluminescent Materials Pyridyl substituted benzamides with enhanced emission properties have been synthesized, showcasing aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. Such compounds are promising for optoelectronic applications, demonstrating significant fluorescence in solution and solid states (Srivastava et al., 2017).

Biochemical Analysis

Biochemical Properties

It has been suggested that it may act as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . This suggests that it could interact with enzymes, proteins, and other biomolecules involved in the regulation of these channels.

Cellular Effects

As a potential GIRK channel activator, it could influence cell function by modulating the activity of these channels . This could have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

If it acts as a GIRK channel activator, it could exert its effects at the molecular level by binding to these channels and influencing their activity .

Properties

IUPAC Name

4-cyano-N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c13-7-9-1-3-10(4-2-9)12(15)14-11-5-6-18(16,17)8-11/h1-4,11H,5-6,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYANQCVVWUFQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.